molecular formula C17H16N2O2S B12899065 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester CAS No. 206256-14-6

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester

Cat. No.: B12899065
CAS No.: 206256-14-6
M. Wt: 312.4 g/mol
InChI Key: CTQVYIAOXRYGGZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester is derived through rigorous application of substitutive nomenclature rules for heterocyclic compounds. The parent structure is 1H-indole , a bicyclic system comprising a benzene ring fused to a pyrrole ring. Substituents are numbered according to IUPAC priority guidelines, with the indole nitrogen assigned position 1.

Structural Features and Nomenclature Breakdown:

  • Core structure : 1H-indole (azabicyclo[4.3.0]nona-2,4,6,8-tetraene).
  • Position 2 : Ethyl ester of the carboxylic acid group (-COOCH2CH3).
  • Position 3 : (2-aminophenyl)sulfanyl group (-S-C6H4NH2).

The full IUPAC name is:
Ethyl 3-[(2-aminophenyl)sulfanyl]-1H-indole-2-carboxylate

Molecular Formula and Key Properties
Property Value
IUPAC Name Ethyl 3-[(2-aminophenyl)sulfanyl]-1H-indole-2-carboxylate
Molecular Formula C17H17N2O2S
Molecular Weight 313.4 g/mol (calculated)
Structural Features Indole core, ethyl ester, thioether-linked 2-aminophenyl

The structural representation highlights the planar indole system, with the ester group at position 2 and the sulfur-bridged 2-aminophenyl moiety at position 3 (Figure 1). The 1H designation specifies that the indole nitrogen retains its hydrogen atom, distinguishing it from tautomeric forms.

Properties

CAS No.

206256-14-6

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)sulfanyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H16N2O2S/c1-2-21-17(20)15-16(11-7-3-5-9-13(11)19-15)22-14-10-6-4-8-12(14)18/h3-10,19H,2,18H2,1H3

InChI Key

CTQVYIAOXRYGGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Ethyl 1H-Indole-2-carboxylate

The synthesis typically begins with ethyl 1H-indole-2-carboxylate , which can be prepared by esterification of 1H-indole-2-carboxylic acid. A well-documented method involves:

  • Conversion of 1H-indole-2-carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂) at low temperature (0°C).
  • Subsequent reaction of the acyl chloride with absolute ethanol at room temperature to yield ethyl 1H-indole-2-carboxylate.
  • Purification by recrystallization from methanol to obtain high-purity product suitable for further functionalization.
Step Reagents/Conditions Outcome Yield (%)
1 SOCl₂, 0°C, 1 h Formation of indole-2-carbonyl chloride Quantitative
2 Absolute ethanol, RT, overnight Ethyl 1H-indole-2-carboxylate 93

Alkylation and Esterification Considerations

  • Alkylation of the indole nitrogen (N1) can be performed using alkyl halides in the presence of aqueous KOH in acetone, but for this compound, the nitrogen is typically left unalkylated to preserve biological activity.
  • The ester group at C2 is maintained as an ethyl ester, which can be hydrolyzed or modified if needed, but for this compound, the ethyl ester is retained to ensure solubility and stability.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Esterification SOCl₂, 0°C; then ethanol, RT overnight Ethyl 1H-indole-2-carboxylate 93% yield, recrystallized
2 Halogenation (C3 bromination) NBS, solvent, RT 3-Bromoethyl indole-2-carboxylate High regioselectivity
3 C–S Coupling (Thioether formation) 2-Aminothiophenol, Pd catalyst, base, heat 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester Efficient C–S bond formation
4 Purification Chromatography, recrystallization Pure target compound Confirmed by NMR, MS, X-ray

Analytical Confirmation

  • The final compound is typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes single-crystal X-ray diffraction to confirm the structure and purity.
  • The presence of the thioether linkage and the 2-aminophenyl substituent is confirmed by characteristic chemical shifts and fragmentation patterns.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 1H-Indole-2-carboxylic acid, 1-[(2-aminophenyl)methyl]-, ethyl ester (CAS 99384-71-1)
  • Structural Differences: The benzyl group ((2-aminophenyl)methyl) at position 1 replaces the thioether group at position 3 in the target compound.
  • Molecular Formula : C₁₈H₁₈N₂O₂ (MW: 294.35 g/mol) vs. the target compound’s estimated formula (C₁₇H₁₆N₂O₂S, MW: ~324.39 g/mol).
  • Implications: The benzyl group may enhance lipophilicity, while the thioether in the target compound could improve hydrogen bonding capacity. Aromatic amines (e.g., 2-aminophenyl) in both compounds may confer similar toxicity profiles .
2.2. 1H-Indole-3-carboxylic acid, 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-, ethyl ester
  • Structural Differences : Multiple substitutions, including bromo, hydroxy, and phenylthiomethyl groups, distinguish this compound. The thio group is part of a methylene bridge at position 2.
  • The methyl group at position 1 may reduce steric hindrance in reactions .
2.3. 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1)
  • Structural Differences: The parent compound lacks the 3-((2-aminophenyl)thio) group.
  • Molecular Formula: C₁₁H₁₁NO₂ (MW: 189.21 g/mol).
  • Physical Properties: Lower molecular weight suggests higher volatility.
2.4. 1H-Indole-2-carboxylic acid, 3-acetyl-5-chloro-, ethyl ester (CAS 1374964-61-0)
  • Structural Differences: An acetyl group at position 3 and a chlorine at position 5 replace the thioether and aminophenyl groups.
  • Molecular Formula: C₁₃H₁₂ClNO₃ (MW: 265.69 g/mol).
  • Implications: The electron-withdrawing acetyl and chloro groups may reduce nucleophilic reactivity compared to the electron-donating thio-aminophenyl group in the target compound. Increased lipophilicity from chlorine could enhance membrane permeability .
2.5. 1H-Indole-2-carboxylic acid, 6-hydroxy-5-methoxy-, ethyl ester (CID 1245703)
  • Structural Differences : Hydroxy and methoxy groups at positions 5 and 6.
  • Molecular Formula: C₁₂H₁₃NO₄ (MW: 235.24 g/mol).
  • Implications: The polar hydroxy and methoxy groups improve solubility in aqueous media. This contrasts with the target compound, where the thioether and aminophenyl groups may balance lipophilicity and polarity .
2.6. 5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester
  • Structural Differences: A sulfamoyl ethyl group at position 5 replaces the thioether-aminophenyl group.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Key Properties
Target: 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester C₁₇H₁₆N₂O₂S ~324.39 3-((2-aminophenyl)thio), ethyl ester Moderate polarity, potential H-bonding
1-[(2-Aminophenyl)methyl] analog (CAS 99384-71-1) C₁₈H₁₈N₂O₂ 294.35 1-[(2-aminophenyl)methyl] Increased lipophilicity
6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl] analog C₁₉H₁₇BrNO₃S ~442.31 6-Br, 5-OH, 1-Me, 2-(PhS-methyl) High polarity, bromine enhances reactivity
Parent compound (CAS 3770-50-1) C₁₁H₁₁NO₂ 189.21 None Low MW, higher volatility
3-Acetyl-5-chloro analog (CAS 1374964-61-0) C₁₃H₁₂ClNO₃ 265.69 3-Acetyl, 5-Cl Electron-withdrawing groups, lipophilic
6-Hydroxy-5-methoxy analog (CID 1245703) C₁₂H₁₃NO₄ 235.24 6-OH, 5-OMe High aqueous solubility
5-(2-Methylsulfamoyl-ethyl) analog C₁₄H₁₇N₂O₄S ~309.36 5-Sulfamoyl ethyl High polarity, sulfonamide pharmacophore

Key Findings and Implications

  • Substituent Effects: The thioether and 2-aminophenyl groups in the target compound likely enhance hydrogen bonding and moderate lipophilicity, balancing solubility and membrane permeability.
  • Reactivity: Electron-donating groups (e.g., thio-aminophenyl) may increase susceptibility to electrophilic substitution compared to electron-withdrawing substituents (e.g., acetyl, chloro).

Biological Activity

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester is a complex organic compound with significant biological activities attributed to its unique structural features. The indole core structure, combined with the presence of a carboxylic acid group and a thioether substituent, enhances its potential for therapeutic applications, particularly in oncology and virology.

Chemical Structure and Properties

The compound features:

  • Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Functional Groups : A carboxylic acid at the 2-position, an ethyl ester group, and a thioether at the 3-position.

This combination of functional groups allows for various chemical reactions and biological interactions, making it a versatile candidate in medicinal chemistry.

Biological Activities

1H-Indole-2-carboxylic acid derivatives are known for their diverse biological activities. This specific compound has shown promise in several areas:

Antiviral Activity

Research indicates that indole derivatives can inhibit the activity of integrase, an essential enzyme in the HIV replication cycle. A study demonstrated that indole-2-carboxylic acid derivatives could effectively inhibit integrase strand transfer with IC50 values indicating significant potency. For example:

  • Compound 17a : Exhibited an IC50 value of 3.11 μM against integrase activity, suggesting strong antiviral properties .

Antitumor Activity

The structural modifications on the indole core are critical for enhancing antitumor effects. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For instance:

  • Mechanism : Indole derivatives can interact with various cellular targets, leading to cell cycle arrest and apoptosis in cancer cell lines.

Case Studies

Several studies have investigated the biological activity of 1H-Indole-2-carboxylic acid derivatives:

  • Integrase Inhibition :
    • Objective : To evaluate the efficacy of indole derivatives as HIV integrase inhibitors.
    • Findings : The introduction of various substituents at the C3 position significantly enhanced inhibitory activity against integrase, with some derivatives showing improved binding affinity due to hydrophobic interactions .
  • Antitumor Screening :
    • Objective : Assess the cytotoxic effects of the compound on different cancer cell lines.
    • Results : The compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
1H-Indole-2-carboxylic acidBasic indole structure with carboxylic acidAntiviral activity against HIV
5-ChloroindoleChlorine substitution at position 5Moderate antitumor activity
Indole-3-acetic acidCarboxylic acid at position 3Plant growth regulator
2-AminophenolAmino group on phenolic ringAntibacterial properties

This comparison illustrates how variations in substituents can significantly affect biological activity and therapeutic potential.

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